The Morpholinosulfonyl Benzoic Acid Scaffold: A Technical Guide to a Privileged Structure in Medicinal Chemistry
The Morpholinosulfonyl Benzoic Acid Scaffold: A Technical Guide to a Privileged Structure in Medicinal Chemistry
For Immediate Release
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on the expanding role of morpholinosulfonyl benzoic acid derivatives in modern medicinal chemistry. We will delve into the core principles of their mechanism of action, explore key therapeutic applications, provide detailed experimental methodologies, and analyze the critical structure-activity relationships that drive the optimization of these potent compounds.
Introduction: A Scaffold of Significance
The morpholinosulfonyl benzoic acid core represents a "privileged structure" in drug discovery. This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thereby serving as a foundational template for the development of a wide range of therapeutic agents.[1][2] The scaffold's utility is rooted in the synergistic combination of its three key components:
-
Benzoic Acid: An aromatic carboxylic acid that provides a rigid framework and key hydrogen bonding interactions.[3]
-
Sulfonyl Group: A strong hydrogen bond acceptor that contributes to the molecule's electronic properties and binding affinity.[4]
-
Morpholine Ring: A versatile heterocycle known to enhance potency, improve pharmacokinetic properties (such as solubility and metabolic stability), and provide crucial interactions with target proteins.[1][5] The morpholine moiety is a feature in numerous approved drugs and is prized for its favorable metabolic and physicochemical profile.[1][6]
The inherent modularity of this scaffold allows for systematic chemical modifications, enabling medicinal chemists to fine-tune potency, selectivity, and drug-like properties.
Caption: Core components of the morpholinosulfonyl benzoic acid scaffold.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A primary and extensively studied application of this scaffold is the inhibition of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5][7] Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development.[8][9]
Morpholinosulfonyl benzoic acid derivatives act as ATP-competitive inhibitors of PI3K enzymes.[10] They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of Akt and other effector proteins, ultimately leading to reduced tumor cell growth and survival.[10] The morpholine group, in particular, is often crucial for activity, forming key hydrogen bonds within the hinge region of the kinase's ATP-binding site.[11][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Case Study: Pictilisib (GDC-0941) - A Pan-Class I PI3K Inhibitor
Pictilisib (GDC-0941) is a potent, orally bioavailable pan-inhibitor of class I PI3K isoforms that exemplifies the therapeutic potential of this scaffold.[13][14] It has been extensively investigated in clinical trials for various advanced solid tumors.[10][14]
| Parameter | Value | Reference |
| Target | Class I PI3K (α, β, δ, γ) | [14] |
| IC₅₀ (p110α) | 3 nM | [13][15] |
| IC₅₀ (p110δ) | 3 nM | [14] |
| IC₅₀ (p110β) | 33 nM | [14] |
| IC₅₀ (p110γ) | 75 nM | [14] |
| Mechanism | ATP-Competitive Inhibition | [10] |
| Clinical Phase | Phase II | [15] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The development of Pictilisib highlights the ability to optimize this scaffold to achieve high potency and desirable pharmacokinetic properties suitable for clinical development.[14] Studies have shown that Pictilisib effectively suppresses the PI3K pathway, leading to inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines.[13][16]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the morpholinosulfonyl benzoic acid scaffold has yielded crucial insights into the structural requirements for potent PI3K inhibition. SAR studies are fundamental to rational drug design, guiding chemists in optimizing lead compounds.
-
Morpholine Moiety: This group is generally considered a key pharmacophore and essential for activity.[12] It often forms a critical hydrogen bond with the backbone amide of Valine 851 in the hinge region of PI3Kα.[12] Replacing the morpholine with less optimal groups, like tetrahydropyran, can lead to a significant loss of inhibitory activity.[17]
-
Core Heterocycle: While the benzoic acid core is common, other heterocyclic systems like quinazolines, pyrimidines, and thieno[3,2-d]pyrimidines have been successfully employed to maintain or enhance potency.[8][10][18] The choice of the core influences the orientation of the substituents in the ATP binding pocket.
-
Substituents (R-Groups): Modifications at other positions of the core structure are used to enhance selectivity and potency. For instance, in Pictilisib, the 2-(1H-indazol-4-yl) group contributes significantly to its high affinity for the PI3K active site.[10] These groups can form additional interactions in the affinity pocket or solvent-exposed regions, which can also be exploited to tune isoform selectivity.[12][19]
Caption: Summary of Structure-Activity Relationships for PI3K inhibition.
Synthesis and Experimental Protocols
The synthesis of morpholinosulfonyl benzoic acid derivatives is adaptable, allowing for the creation of diverse chemical libraries for screening.
General Synthetic Scheme
A common synthetic route involves a multi-step process:
-
Chlorosulfonylation: A substituted benzoic acid is treated with chlorosulfonic acid to install the sulfonyl chloride group.
-
Sulfonamide Formation: The resulting sulfonyl chloride is reacted with morpholine to form the morpholinosulfonyl benzoic acid intermediate.
-
Amide Coupling / Cross-Coupling: The carboxylic acid is then coupled with a desired amine using standard coupling reagents (e.g., EDC, HATU), or the aromatic core is further functionalized via cross-coupling reactions (e.g., Suzuki coupling) to introduce diversity.[11][20]
Caption: Generalized synthetic workflow for derivative synthesis.
Protocol: In Vitro PI3K Activity Assay (LanthaScreen™ TR-FRET)
This protocol describes a common method for quantifying the inhibitory activity of compounds against PI3K isoforms. It is a robust, high-throughput assay based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: The assay measures the phosphorylation of a fluorescently labeled PIP2 substrate by a PI3K enzyme. The product, PIP3, is detected by a terbium-labeled anti-PIP3 antibody. When the terbium (donor) and the fluorescent tag on PIP2 (acceptor) are brought into proximity, FRET occurs. Inhibition of PI3K reduces PIP3 formation, leading to a decrease in the FRET signal.
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of the test compound (e.g., Pictilisib) in 100% DMSO. b. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions). c. Dilute these intermediate stocks into the assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Assay Plate Setup: a. Use a low-volume, 384-well black assay plate. b. Add 2 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Kinase Reaction: a. Prepare a kinase/substrate mixture containing the PI3K isoform (e.g., PI3Kα) and the fluorescently labeled PIP2 substrate in the reaction buffer. b. Add 4 µL of this mixture to each well of the assay plate. c. Prepare an ATP solution in the reaction buffer. d. Initiate the kinase reaction by adding 4 µL of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes. The specific incubation time should be optimized to ensure the reaction is within the linear range.
-
Detection: a. Prepare a detection solution containing the terbium-labeled anti-PIP3 antibody in the stop buffer. b. Stop the kinase reaction by adding 10 µL of the detection solution to each well. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition and Analysis: a. Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor). b. Calculate the emission ratio (520 nm / 495 nm). c. Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]
Future Perspectives and Conclusion
The morpholinosulfonyl benzoic acid scaffold continues to be a fertile ground for medicinal chemistry research. While its application as PI3K inhibitors is well-established, its inherent versatility suggests potential in targeting other kinases and enzymes.[17][18][21] Future research will likely focus on:
-
Developing Isoform-Selective Inhibitors: Designing compounds that selectively target one PI3K isoform (e.g., p110α or p110δ) to minimize off-target effects and improve the therapeutic window.
-
Dual-Target Inhibitors: Engineering derivatives that can simultaneously inhibit two related targets, such as PI3K and mTOR, which may offer a more comprehensive blockade of oncogenic signaling.[19]
-
Exploring New Therapeutic Areas: Investigating the utility of this scaffold against other diseases where relevant targets are implicated, such as inflammatory disorders and neurodegenerative diseases.[4][22]
References
-
Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor. MedChemExpress.
-
Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed, October 15, 2006.
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. National Institutes of Health (NIH).
-
A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed, March 15, 2020.
-
Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. Springer, September 1, 2022.
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
-
Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI, March 29, 2023.
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI, September 17, 2022.
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis, June 8, 2025.
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. National Institutes of Health (NIH), October 21, 2024.
-
Pictilisib (GDC-0941) | PI3Kα/δ Inhibitor | CAS 957054-30-7. Selleck Chemicals.
-
Morpholine Bioisosteres for Drug Design. Enamine.
-
Pictilisib | C23H27N7O3S2. PubChem, National Institutes of Health (NIH).
-
First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. National Institutes of Health (NIH), November 4, 2014.
-
Pictilisib | Apoptosis | PI3K | Autophagy. TargetMol.
-
The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. National Institutes of Health (NIH).
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI, August 23, 2021.
-
Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed, January 1, 2025.
-
Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed, November 6, 2020.
-
An updated review on morpholine derivatives with their pharmacological actions. Journal of Drug Delivery and Therapeutics, April 13, 2022.
-
Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. PubMed, January 15, 2012.
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed, March 5, 2020.
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health (NIH), March 8, 2016.
-
Fusion of Morpholine and Schiff Base on Novel Benzimidazole Scaffold as Anti-microbial Agents: A Computational Approach and In-vitro Evaluation. Dove Press, January 23, 2024.
-
Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. Benchchem.
-
Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. National Institutes of Health (NIH).
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). University of Zambia.
-
Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org, May 29, 2023.
-
(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. ResearchGate, May 29, 2023.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. preprints.org [preprints.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 17. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
